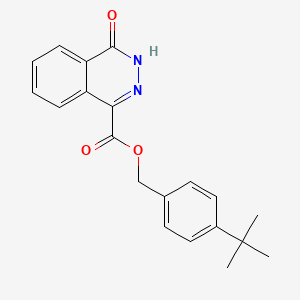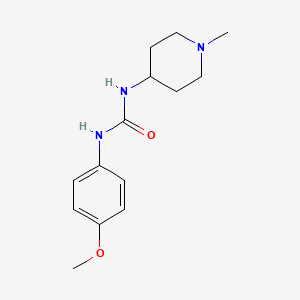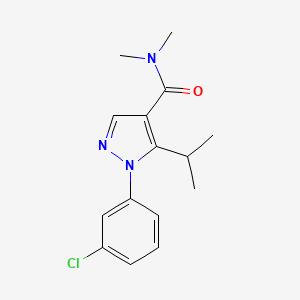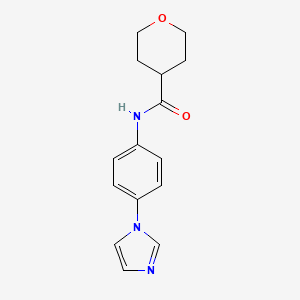
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide, also known as OXA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OXA is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This makes OXA a promising candidate for the development of new cancer treatments. In
Aplicaciones Científicas De Investigación
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been studied extensively for its potential applications in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been shown to be a potent inhibitor of CAIX, making it a promising candidate for the development of new cancer treatments. In addition to its potential applications in cancer research, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been studied for its potential applications in other areas of research, such as neuroscience and cardiovascular disease.
Mecanismo De Acción
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide inhibits CAIX by binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. In addition to its inhibition of CAIX, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been shown to inhibit the activity of other carbonic anhydrase isoforms, such as CAII and CAXII.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CAIX and other carbonic anhydrase isoforms, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide in lab experiments is its high potency as a CAIX inhibitor. This makes it a valuable tool for studying the role of CAIX in cancer biology and for developing new cancer treatments. However, one limitation of using N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide in lab experiments is its potential toxicity. N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for research on N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide. One area of research is the development of new cancer treatments based on N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide and other CAIX inhibitors. Another area of research is the study of the role of CAIX in other diseases, such as cardiovascular disease and inflammatory diseases. Additionally, there is a need for further research on the potential toxicity of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide and its effects on different cell lines. Overall, N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide involves the reaction of 4-(4,5-dihydro-1H-imidazol-1-yl)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide in methanol to yield N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide. The synthesis of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been well established in the literature, and the compound can be obtained in high yields with high purity.
Propiedades
IUPAC Name |
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-5-9-20-10-6-12)17-13-1-3-14(4-2-13)18-8-7-16-11-18/h1-4,7-8,11-12H,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACYIBOUCWYWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
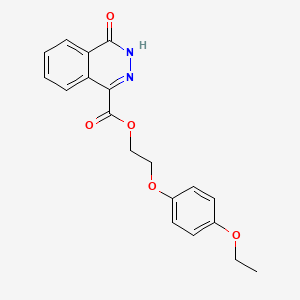
![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)
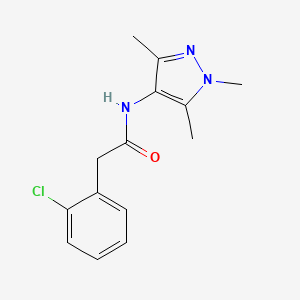
![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)
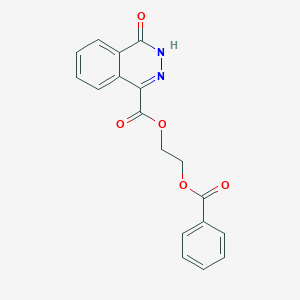
![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)

